

# A Technical Guide to the Spectroscopic Characterization of 2-(Methoxymethyl)phenol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-(Methoxymethyl)phenol**

Cat. No.: **B1596356**

[Get Quote](#)

## Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(methoxymethyl)phenol** (CAS No. 5635-98-3), a valuable building block in synthetic organic chemistry and drug discovery. In the absence of publicly available experimental spectra, this document presents high-quality predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a detailed interpretation of the predicted spectra, a robust, field-proven protocol for experimental data acquisition, and an in-depth analysis of the underlying chemical principles. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural and spectroscopic properties of **2-(methoxymethyl)phenol** for its synthesis, characterization, and application.

## Introduction

**2-(Methoxymethyl)phenol** is a phenolic compound characterized by a methoxymethyl ether substituent at the ortho position to the hydroxyl group. This unique structural arrangement imparts specific chemical reactivity and physical properties, making it a subject of interest in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application, and spectroscopic techniques are the cornerstone of this characterization. This guide provides a detailed analysis of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data to facilitate its unambiguous identification and use in research and development.

## Molecular Structure

The molecular structure of **2-(methoxymethyl)phenol** is fundamental to understanding its spectroscopic properties. The ortho-relationship between the hydroxyl and methoxymethyl groups allows for potential intramolecular interactions that can influence its spectral features.

Caption: Molecular structure of **2-(Methoxymethyl)phenol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. The following sections detail the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2-(methoxymethyl)phenol**.

### $^1\text{H}$ NMR Spectroscopy

Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment         |
|----------------------------------|--------------|-------------|--------------------|
| ~7.25                            | dd           | 1H          | Ar-H               |
| ~7.20                            | td           | 1H          | Ar-H               |
| ~6.95                            | td           | 1H          | Ar-H               |
| ~6.85                            | dd           | 1H          | Ar-H               |
| ~5.50                            | s (br)       | 1H          | -OH                |
| ~4.70                            | s            | 2H          | -CH <sub>2</sub> - |
| ~3.45                            | s            | 3H          | -OCH <sub>3</sub>  |

Interpretation of the  $^1\text{H}$  NMR Spectrum:

The predicted  $^1\text{H}$  NMR spectrum of **2-(methoxymethyl)phenol** shows distinct signals for the aromatic, hydroxyl, methylene, and methoxy protons.

- Aromatic Region ( $\delta$  6.8-7.3 ppm): The four protons on the benzene ring are expected to appear as a complex set of multiplets due to their distinct chemical environments and spin-spin coupling. The ortho and para protons to the hydroxyl group are typically shifted upfield compared to those meta to it.
- Hydroxyl Proton ( $\delta$  ~5.5 ppm): The phenolic hydroxyl proton is expected to appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.
- Methylene Protons ( $\delta$  ~4.7 ppm): The two protons of the methylene group (-CH<sub>2</sub>-) adjacent to the aromatic ring and the ether oxygen are expected to be deshielded and appear as a sharp singlet.
- Methoxy Protons ( $\delta$  ~3.45 ppm): The three protons of the methoxy group (-OCH<sub>3</sub>) are in a shielded environment and are predicted to appear as a sharp singlet.

#### Experimental Protocol for <sup>1</sup>H NMR Data Acquisition:

- Sample Preparation: Accurately weigh 5-10 mg of high-purity **2-(methoxymethyl)phenol** and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.
- Data Acquisition: Acquire the spectrum at room temperature using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
- Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum, and reference the chemical shifts to the TMS signal at 0.00 ppm.

## <sup>13</sup>C NMR Spectroscopy

Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

| Chemical Shift ( $\delta$ , ppm) | Assignment           |
|----------------------------------|----------------------|
| ~155.0                           | Ar-C-OH              |
| ~130.0                           | Ar-C                 |
| ~128.5                           | Ar-C                 |
| ~125.0                           | Ar-C-CH <sub>2</sub> |
| ~121.0                           | Ar-C                 |
| ~116.0                           | Ar-C                 |
| ~70.0                            | -CH <sub>2</sub> -   |
| ~58.0                            | -OCH <sub>3</sub>    |

#### Interpretation of the $^{13}\text{C}$ NMR Spectrum:

The predicted  $^{13}\text{C}$  NMR spectrum of **2-(methoxymethyl)phenol** is expected to show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

- **Aromatic Carbons ( $\delta$  116-155 ppm):** The six aromatic carbons will resonate in the downfield region. The carbon atom attached to the hydroxyl group (C-OH) is the most deshielded due to the electronegativity of the oxygen atom. The other aromatic carbons will have chemical shifts influenced by the electronic effects of the two substituents.
- **Methylene Carbon ( $\delta$  ~70.0 ppm):** The carbon of the methylene group (-CH<sub>2</sub>-) is deshielded by the adjacent oxygen atom and the aromatic ring.
- **Methoxy Carbon ( $\delta$  ~58.0 ppm):** The methoxy carbon (-OCH<sub>3</sub>) is the most upfield signal in the spectrum.

#### Experimental Protocol for $^{13}\text{C}$ NMR Data Acquisition:

- **Sample Preparation:** Use the same sample prepared for the  $^1\text{H}$  NMR experiment.
- **Instrument Setup:** Use a 500 MHz NMR spectrometer with a broadband probe tuned to the  $^{13}\text{C}$  frequency (approximately 125 MHz).

- Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of  $^{13}\text{C}$  and longer relaxation times.
- Data Processing: Process the FID similarly to the  $^1\text{H}$  NMR data. Reference the chemical shifts to the  $\text{CDCl}_3$  solvent peak at 77.16 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

### Predicted IR Absorption Bands

| Wavenumber ( $\text{cm}^{-1}$ ) | Intensity     | Assignment                  |
|---------------------------------|---------------|-----------------------------|
| 3550-3200                       | Strong, Broad | O-H stretch (phenolic)      |
| 3100-3000                       | Medium        | C-H stretch (aromatic)      |
| 2950-2850                       | Medium        | C-H stretch (aliphatic)     |
| 1600-1450                       | Strong        | C=C stretch (aromatic ring) |
| 1250-1200                       | Strong        | C-O stretch (aryl ether)    |
| 1150-1050                       | Strong        | C-O stretch (alkyl ether)   |

### Interpretation of the IR Spectrum:

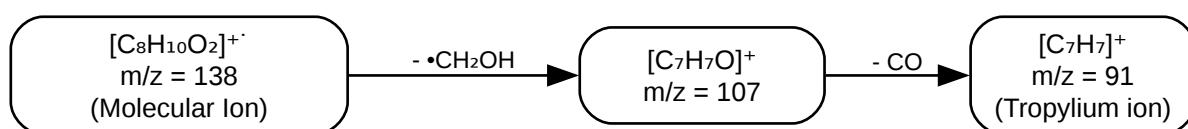
- O-H Stretch: A strong and broad absorption band in the region of  $3550-3200 \text{ cm}^{-1}$  is the most characteristic feature of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding.[1]
- C-H Stretches: Aromatic C-H stretching vibrations are expected just above  $3000 \text{ cm}^{-1}$ , while aliphatic C-H stretches from the methoxymethyl group will appear just below  $3000 \text{ cm}^{-1}$ .
- C=C Aromatic Stretch: Strong absorptions in the  $1600-1450 \text{ cm}^{-1}$  region are characteristic of the carbon-carbon double bond stretching within the benzene ring.

- C-O Stretches: Two distinct C-O stretching bands are anticipated. The aryl C-O stretch of the phenol will appear around  $1250\text{-}1200\text{ cm}^{-1}$ , and the alkyl C-O stretch of the ether linkage will be observed in the  $1150\text{-}1050\text{ cm}^{-1}$  region.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small drop of neat **2-(methoxymethyl)phenol** liquid on the ATR crystal.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum. A typical acquisition would involve co-adding 16-32 scans at a resolution of  $4\text{ cm}^{-1}$ .
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)


Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Relative Intensity | Assignment                                 |
|-----|------------------------------|--------------------------------------------|
| 138 | High                         | $[\text{M}]^+$ (Molecular Ion)             |
| 107 | High                         | $[\text{M} - \text{OCH}_3]^+$              |
| 91  | Medium                       | $[\text{C}_7\text{H}_7]^+$ (Tropylium ion) |
| 77  | Medium                       | $[\text{C}_6\text{H}_5]^+$ (Phenyl cation) |

Interpretation of the Mass Spectrum:

- Molecular Ion Peak ( $[M]^+$ ): The molecular ion peak is expected at an  $m/z$  of 138, corresponding to the molecular weight of **2-(methoxymethyl)phenol** ( $C_8H_{10}O_2$ ).
- Key Fragmentation Pathways: Under electron ionization, the molecular ion can undergo several fragmentation pathways. A prominent fragmentation is the loss of a methoxy radical ( $\cdot OCH_3$ ) to form a stable benzylic cation at  $m/z$  107. Further fragmentation of this ion can lead to the formation of the tropylium ion at  $m/z$  91. The presence of a peak at  $m/z$  77 would indicate the formation of a phenyl cation.



[Click to download full resolution via product page](#)

Caption: A plausible fragmentation pathway for **2-(Methoxymethyl)phenol** in EI-MS.

Experimental Protocol for GC-MS Data Acquisition:

- Sample Preparation: Prepare a dilute solution of **2-(methoxymethyl)phenol** (e.g., 100  $\mu$ g/mL) in a volatile organic solvent such as dichloromethane or methanol.
- Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
- GC Method: Use a suitable capillary column (e.g., a 30 m DB-5ms). Set an appropriate temperature program to ensure good separation and peak shape.
- MS Method: Set the EI source to 70 eV. Acquire data in full scan mode over a mass range of  $m/z$  40-400.
- Data Analysis: Identify the peak corresponding to **2-(methoxymethyl)phenol** in the total ion chromatogram and analyze its corresponding mass spectrum.

## Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **2-(methoxymethyl)phenol** is not readily available, it should be handled with the standard precautions for phenolic compounds.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.

## Conclusion

This technical guide provides a comprehensive spectroscopic profile of **2-(methoxymethyl)phenol** based on high-quality predicted data and established spectroscopic principles. The detailed protocols for data acquisition and the in-depth interpretation of the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS spectra serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science. The provided information will facilitate the accurate identification and characterization of this important chemical compound, ensuring its effective application in scientific endeavors.

## References

- ACD/Labs. (n.d.). NMR Prediction.
- NMRDB.org. (n.d.). Predict  $^1\text{H}$  proton NMR spectra.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. infrared spectrum of phenol C<sub>6</sub>H<sub>6</sub>O C<sub>6</sub>H<sub>5</sub>OH prominent wavenumbers cm<sup>-1</sup> detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 2-(Methoxymethyl)phenol]. BenchChem, [2026]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b1596356#spectroscopic-data-nmr-ir-ms-of-2-methoxymethyl-phenol>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)